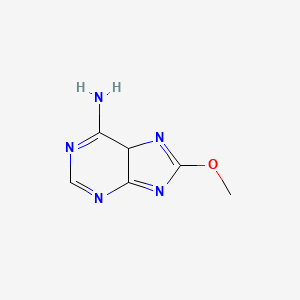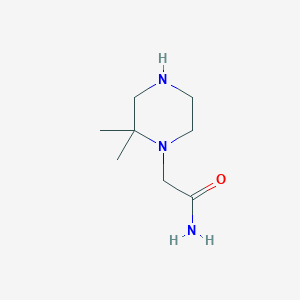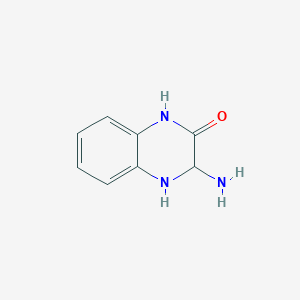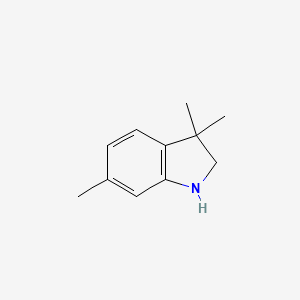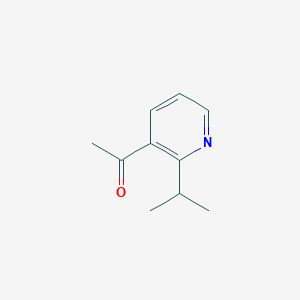
Ethyl 2-ethynyloxazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-ethynyloxazole-5-carboxylate is a heterocyclic compound with the molecular formula C8H7NO3 It features an oxazole ring substituted with an ethynyl group at the 2-position and an ethyl ester group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-ethynyloxazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 2-bromoacetate with propargylamine to form an intermediate, which then undergoes cyclization in the presence of a base to yield the desired oxazole derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding oxazole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon to reduce the ethynyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, especially at the 2-position, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, hydrogen gas, and other hydrogenation catalysts.
Substitution: Sodium hydride, alkyl halides, and other nucleophiles.
Major Products:
Oxidation: Oxidized oxazole derivatives.
Reduction: Ethyl-substituted oxazole derivatives.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-ethynyloxazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl 2-ethynyloxazole-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions and hydrogen bonding, while the oxazole ring can engage in aromatic stacking and other non-covalent interactions. These interactions can modulate the activity of biological pathways and processes.
Comparación Con Compuestos Similares
Ethyl 2-aminothiazole-5-carboxylate: Similar in structure but contains a thiazole ring instead of an oxazole ring.
Ethyl 2-aminothiazole-5-carboxylate: Contains an amino group instead of an ethynyl group.
Uniqueness: Ethyl 2-ethynyloxazole-5-carboxylate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and interaction profiles compared to similar compounds. This makes it a valuable compound for specific synthetic and research applications.
Propiedades
Fórmula molecular |
C8H7NO3 |
|---|---|
Peso molecular |
165.15 g/mol |
Nombre IUPAC |
ethyl 2-ethynyl-1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C8H7NO3/c1-3-7-9-5-6(12-7)8(10)11-4-2/h1,5H,4H2,2H3 |
Clave InChI |
GFGYTEXOZKMWDV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN=C(O1)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-Pyrrolo[3,2-E]benzoxazole](/img/structure/B11917372.png)
![4H-Pyrrolo[2,3-d]pyrimidin-4-one, 1,7-dihydro-2,5-dimethyl-](/img/structure/B11917380.png)


![4-propyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B11917404.png)

![4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B11917416.png)
